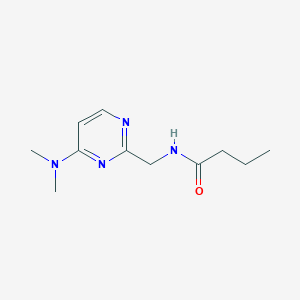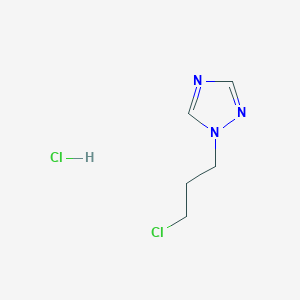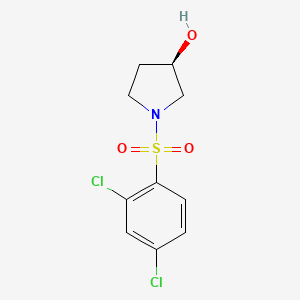
N-(1-ethynylcyclohexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-ethynylcyclohexyl)benzenesulfonamide” is a chemical compound with the CAS Number: 866008-78-8 . It has a molecular weight of 263.36 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H17NO2S/c1-2-14(11-7-4-8-12-14)15-18(16,17)13-9-5-3-6-10-13/h1,3,5-6,9-10,15H,4,7-8,11-12H2 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 263.36 .Applications De Recherche Scientifique
Catalysis
Benzenesulfonamide derivatives have been explored for their roles in catalytic processes. For instance, the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts demonstrates the efficiency of such complexes in catalyzing the hydrogenation of various ketones, including aryl, diaryl, and cycloaliphatic ketones, without the need for dried and degassed substrates or basic additives. This makes the process more environmentally friendly and operationally simple (Ruff, Kirby, Chan, & O'Connor, 2016).
Pharmaceutical Applications
Research into benzenesulfonamide derivatives has also revealed their potential in medical applications. For example, ureido-substituted benzenesulfonamides have shown potent inhibitory effects on carbonic anhydrase IX, a target for cancer therapy. These compounds demonstrate significant potential in inhibiting metastasis in breast cancer models, indicating their usefulness in developing novel antimetastatic drugs (Pacchiano, Carta, McDonald, Lou, Vullo, Scozzafava, Dedhar, & Supuran, 2011).
Material Science
In material science, benzenesulfonamide derivatives have been used as plasticizers. However, it's important to note that while these compounds enhance the flexibility of materials, certain derivatives like N-butyl benzenesulfonamide have raised concerns due to their neurotoxic properties, highlighting the need for safety evaluations in their applications (Strong, Garruto, Wolff, Chou, Fox, & Yanagihara, 2004).
Environmental Impact
Benzenesulfonamides, including benzotriazoles and benzothiazoles, have been identified as emerging contaminants due to their widespread use and persistence in the environment. Analytical methods for their detection and quantification in water, soil, and other matrices are crucial for monitoring their environmental impact and for developing strategies to mitigate their presence (Herrero, Borrull, Pocurull, & Marcé, 2014).
Safety and Hazards
The compound is associated with several hazard codes: H302, H312, H332 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding eating, drinking, or smoking when using this product . In case of ingestion, one should rinse the mouth and seek medical attention .
Propriétés
IUPAC Name |
N-(1-ethynylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-2-14(11-7-4-8-12-14)15-18(16,17)13-9-5-3-6-10-13/h1,3,5-6,9-10,15H,4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDMJNBOGXWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)

![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)
![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)




![2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2864719.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2864720.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2864721.png)


![2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2864728.png)